REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4]([F:11])[cH:5][c:6]([CH2:9][OH:10])[cH:7][n:8]1.[CH3:15][OH:16].[Cl:12][CH2:13][Cl:14].[Cl:17][CH2:18][Cl:19]>>[CH2:1]([CH3:2])[c:3]1[c:4]([F:11])[cH:5][c:6]([CH:9]=[O:10])[cH:7][n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ncc(CO)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCc1ncc(C=O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |